![molecular formula C13H21NOS B2371950 cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1705829-24-8](/img/structure/B2371950.png)
cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[321]octan-8-yl)methanone is a complex organic compound that features a cyclobutyl group attached to a bicyclic structure containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclobutyl ring, the introduction of the methylthio group, and the construction of the azabicyclo[3.2.1]octane framework. Common reagents used in these reactions include cyclobutyl halides, thiols, and nitrogen-containing bicyclic intermediates. Reaction conditions often involve the use of strong bases, solvents like dichloromethane or tetrahydrofuran, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and automation to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyclobutyl group can participate in nucleophilic substitution reactions, where halides or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted cyclobutyl derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, while the methylthio group can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethanone: Lacks the bicyclic structure and methylthio group, making it less complex and potentially less versatile.
(1R,5S)-3-(Methylthio)-8-azabicyclo[3.2.1]octane: Similar bicyclic structure but without the cyclobutyl group, affecting its reactivity and applications.
Cyclobutyl((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone: Contains a hydroxyl group instead of a methylthio group, leading to different chemical properties and reactivity.
Uniqueness
Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is unique due to its combination of a cyclobutyl group, a methylthio group, and a bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Biological Activity
Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a compound of interest in medicinal chemistry, particularly due to its structural similarity to various biologically active molecules. This article explores its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C13H21NOS
- Molecular Weight : 239.38 g/mol
The structure features a bicyclic azabicyclo[3.2.1]octane core, which is known for its diverse biological activities.
Biological Activity Overview
This compound exhibits several biological activities, primarily through interaction with various receptors in the central nervous system (CNS).
1. Opioid Receptor Interaction
Research indicates that compounds with similar structures can act as selective kappa-opioid receptor antagonists. For instance, studies on related bicyclic compounds reveal that modifications to the structure can enhance selectivity and potency against opioid receptors .
2. Antidepressant Properties
The compound's structure suggests potential antidepressant activity, similar to other azabicyclo compounds that have shown efficacy in treating mood disorders through modulation of neurotransmitter systems .
3. Neuroprotective Effects
Preliminary studies suggest that derivatives of azabicyclo compounds may exhibit neuroprotective properties, potentially useful in conditions like Alzheimer's disease . The mechanism is thought to involve the inhibition of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in synaptic clefts.
Structure-Activity Relationship (SAR)
A detailed SAR analysis can provide insights into how modifications to the this compound structure influence its biological activity:
Case Study 1: Opioid Receptor Antagonism
In a study examining a series of azabicyclo compounds, this compound was evaluated for its antagonist properties at kappa-opioid receptors. It demonstrated significant antagonistic activity with an IC50 value comparable to existing kappa antagonists .
Case Study 2: Neuroprotective Screening
Another investigation focused on the neuroprotective effects of related bicyclic compounds showed promising results in preventing neuronal cell death in vitro models of neurodegeneration. The compound's ability to inhibit AChE was highlighted as a potential mechanism for its protective effects .
Properties
IUPAC Name |
cyclobutyl-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NOS/c1-16-12-7-10-5-6-11(8-12)14(10)13(15)9-3-2-4-9/h9-12H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPMMMLFFPHQKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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